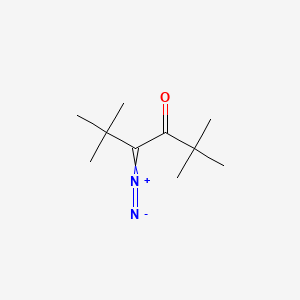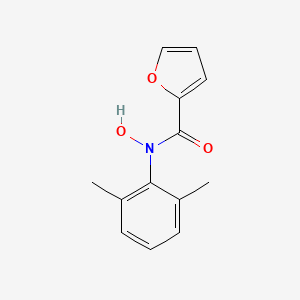![molecular formula C13H20Cl2Si B14659640 Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane CAS No. 49853-97-6](/img/structure/B14659640.png)
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a butyl chain and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane typically involves a multi-step process. One common method starts with the chloromethylation of a phenyl ring, followed by the attachment of a butyl chain through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and subsequent reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl ring and butyl chain can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The phenyl ring and butyl chain can participate in various reactions, depending on the conditions. The dimethylsilane group imparts stability and specific reactivity to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylphenylsilane: Lacks the butyl chain, resulting in different reactivity and applications.
Butylphenylsilane: Does not have the chloromethyl group, affecting its chemical behavior.
Dimethylphenylsilane: Similar structure but without the chloromethyl and butyl groups.
Uniqueness
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
49853-97-6 |
|---|---|
Formule moléculaire |
C13H20Cl2Si |
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
chloro-[4-[4-(chloromethyl)phenyl]butyl]-dimethylsilane |
InChI |
InChI=1S/C13H20Cl2Si/c1-16(2,15)10-4-3-5-12-6-8-13(11-14)9-7-12/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
WTGPDELKGDMNEH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCC1=CC=C(C=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


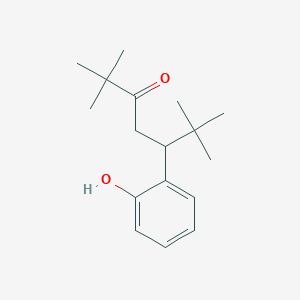
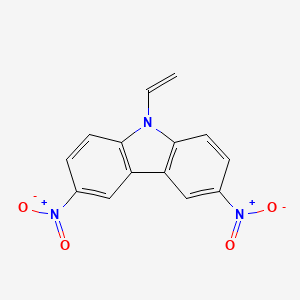
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

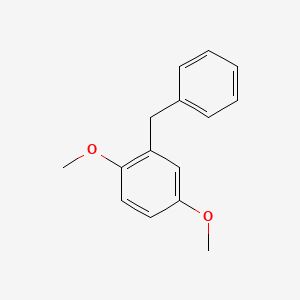
![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

